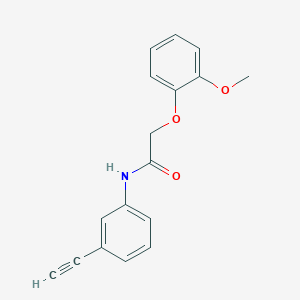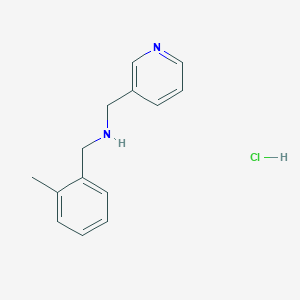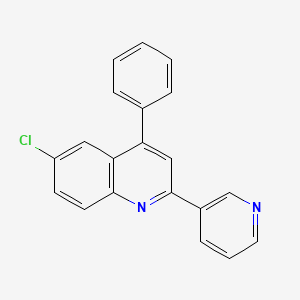
N-cyclooctyl-N'-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-N'-(2-fluorophenyl)urea, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to a class of compounds known as ureas, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-cyclooctyl-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in cells. This compound has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. It has also been found to modulate the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. These effects may contribute to the anti-inflammatory and anti-tumor activities of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-cyclooctyl-N'-(2-fluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in animal models. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on N-cyclooctyl-N'-(2-fluorophenyl)urea. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound for anti-tumor activity. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Studies are needed to determine the effects of this compound on cognitive function and neuroinflammation in humans. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic uses. Its anti-inflammatory, analgesic, and anti-tumor activities make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for investigating the mechanisms of various diseases. Further studies are needed to fully understand the potential applications of this compound in the treatment of various diseases.
合成法
The synthesis of N-cyclooctyl-N'-(2-fluorophenyl)urea involves the reaction of 2-fluoroaniline with cyclooctyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-cyclooctyl-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic uses. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities in animal models. This compound has also been shown to modulate the immune system and improve cognitive function in animal studies. These findings suggest that this compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
1-cyclooctyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-13-10-6-7-11-14(13)18-15(19)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDETGBTNSNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)

![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)


![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![4-[(1-benzyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335724.png)
![N-[2-(phenylthio)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5335735.png)

![N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5335745.png)
